molecular formula C21H17N3O2 B278522 3,4-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

3,4-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B278522
M. Wt: 343.4 g/mol
InChI Key: JZDKGYIGJCVEAQ-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features a benzamide core substituted with a pyridinyl and benzoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzoxazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the pyridinyl group and the final coupling with the benzamide core. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the cyclization and coupling processes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl group but lacks the benzoxazole and benzamide components.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar to the above but with a methyl substitution.

    3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar to the above but with a nitro substitution.

Uniqueness

3,4-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to its combination of a benzamide core with both pyridinyl and benzoxazolyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H17N3O2

Molecular Weight

343.4 g/mol

IUPAC Name

3,4-dimethyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C21H17N3O2/c1-13-3-4-16(11-14(13)2)20(25)23-17-5-6-19-18(12-17)24-21(26-19)15-7-9-22-10-8-15/h3-12H,1-2H3,(H,23,25)

InChI Key

JZDKGYIGJCVEAQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)C

Origin of Product

United States

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